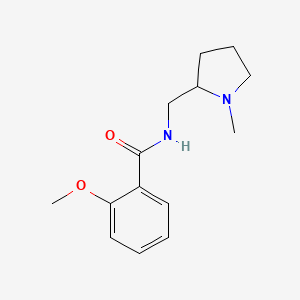

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide

Description

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring and a 1-methylpyrrolidin-2-ylmethyl amine moiety. The methoxy group at the 2-position of the benzamide scaffold contributes to electronic and steric effects, influencing binding affinity and solubility. A closely related analog, 4-amino-2-methoxy-N-((1-methylpyrrolidin-2-yl)methyl)-5-sulfamoylbenzamide (Mus 1880), has been studied for its sulfamoyl group, which may enhance bioactivity in diuretic or antimicrobial applications .

Properties

CAS No. |

91487-95-5 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-16-9-5-6-11(16)10-15-14(17)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,15,17) |

InChI Key |

AIIDZZQYRXQQOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CNC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amide Formation: The acid chloride is then reacted with N-((1-methylpyrrolidin-2-yl)methyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: 2-Hydroxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide.

Reduction: 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)aniline.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Differences : Lacks the pyrrolidine moiety and methoxy group; instead, it features a 3-methylbenzamide core and a hydroxyl-containing tertiary alcohol substituent.

- Functional Properties: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry.

5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (KRP-297)

- Structural Differences : Incorporates a thiazolidinedione ring and a trifluoromethylbenzyl group instead of the pyrrolidine moiety.

- Biological Activity : Acts as a peroxisome proliferator-activated receptor (PPAR) dual agonist, demonstrating potent antidiabetic effects. The thiazolidinedione group enhances insulin sensitization, a feature absent in the target compound. SAR studies highlight the critical role of the trifluoromethyl group in metabolic activity .

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

- Structural Differences : Simplified structure with a 4-methylphenyl group instead of the pyrrolidine-containing substituent.

- Biological Activity: Identified as a suppressor of long QT syndrome in zebrafish models, shortening ventricular action potentials. The absence of the pyrrolidine ring reduces CNS penetration but improves cardiac specificity .

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

- Structural Differences: Features a 5-chloro and 4-methylamino substitution on the benzamide core, along with a benzylated pyrrolidine ring.

- Biological Activity : A potent neuroleptic agent with 408-fold higher activity than metoclopramide. The benzyl group on the pyrrolidine enhances dopamine D2 receptor antagonism, contrasting with the target compound’s simpler substituent profile .

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide

- Structural Differences : Substitutes the 1-methylpyrrolidine with a 1-ethylpyrrolidine and adds an ethylsulfonyl group.

- Functional Properties : The ethylsulfonyl group improves solubility and pharmacokinetics, making it a candidate for oral administration. This modification highlights the tunability of pyrrolidine-based benzamides for drug development .

Data Table: Key Comparisons

Research Findings and Structure-Activity Relationships (SAR)

- Pyrrolidine Moieties : The 1-methylpyrrolidine group in the target compound enhances stereochemical diversity and binding to chiral biological targets, as seen in neuroleptics like YM-09151-2 .

- Methoxy Positioning : The 2-methoxy group in benzamides is critical for electronic effects; shifting this group (e.g., to 4-methoxy in compound 6m ) alters solubility and target engagement.

- Substituent Effects : Addition of sulfonamide (Mus 1880) or thiazolidinedione (KRP-297) groups diversifies bioactivity, enabling applications in diuresis or metabolic regulation .

Biological Activity

2-Methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide, also known by its CAS number 75514-28-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure contributes to its pharmacological effects:

- Methoxy Group: Enhances lipophilicity, improving membrane permeability and receptor binding.

- Pyrrolidinylmethyl Group: Increases specificity in binding to target proteins.

Research indicates that the compound interacts with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Pharmacological Effects

The pharmacological profile of this compound includes:

Anti-inflammatory Properties:

Studies have shown that this compound can significantly reduce inflammation in various animal models. It appears to inhibit the synthesis of pro-inflammatory mediators such as prostaglandins.

Analgesic Effects:

The compound has demonstrated potential as an analgesic agent, with dose-dependent effects observed in pain models, indicating reduced nociceptive responses following treatment.

In Vivo Studies on Inflammation

A study involving animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. Key findings include:

- Reduction in Prostaglandin Synthesis: The treatment group exhibited lower levels of prostaglandins, correlating with decreased swelling and pain.

Analgesic Activity Assessment

In controlled trials using pain models (e.g., formalin test), the compound exhibited:

- Dose-dependent Analgesic Effects: Behavioral assessments indicated significant reductions in pain responses with increasing dosages.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1-Methyl-2-pyrrolidinyl)pyridine | Lacks methoxy and aminosulphonyl groups | Limited anti-inflammatory activity |

| N-(1-Allyl-2-pyrrolidinyl-methyl)-2-methoxy-4-amino-5-methylsulfamoyl benzamide | Different substituents on benzamide core | Moderate analgesic effects |

The presence of the methoxy group and the pyrrolidinylmethyl moiety in this compound significantly enhances its biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.